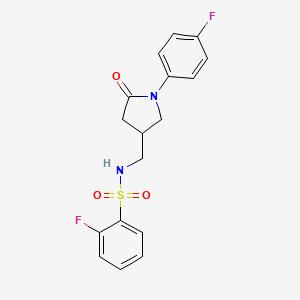

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Description

The compound 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 5-oxopyrrolidinone core substituted with a 4-fluorophenyl group and a benzenesulfonamide moiety bearing a fluorine atom at the 2-position. This structure combines fluorinated aromatic rings with a heterocyclic scaffold, which is common in medicinal chemistry due to fluorine’s role in enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

2-fluoro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O3S/c18-13-5-7-14(8-6-13)21-11-12(9-17(21)22)10-20-25(23,24)16-4-2-1-3-15(16)19/h1-8,12,20H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMXDWNLDQVAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)CNS(=O)(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of γ-Amino Esters

A common approach involves the cyclization of γ-amino esters to form the pyrrolidin-5-one structure. For example, (R)-methyl 2-amino-3-hydroxypropanoate hydrochloride (prepared via HCl gas treatment in methanol) can undergo intramolecular lactamization under basic conditions. Tin(IV) chloride or trimethylsilyl triflate (TMSOTf) are effective Lewis acids for promoting stereoselective cyclization, as demonstrated in analogous pyrrolidinone syntheses.

Reaction Conditions

Reductive Amination of γ-Keto Acids

Alternative routes employ reductive amination of γ-keto acids with primary amines. For instance, reacting 4-fluorobenzylamine with γ-keto butyric acid in the presence of sodium cyanoborohydride yields the substituted pyrrolidinone after cyclization.

Sulfonamide Bond Formation

Nucleophilic Substitution with Sulfonyl Chlorides

The final step involves reacting the pyrrolidinone-methylamine intermediate with 2-fluorobenzenesulfonyl chloride. This is typically conducted in dichloromethane (DCM) or THF with a base such as triethylamine (TEA) or DIPEA to scavenge HCl.

Optimized Protocol

Solid-Phase Synthesis

Recent advances utilize polymer-supported sulfonyl chlorides to streamline purification. After coupling, the product is cleaved from the resin using TFA/water mixtures, achieving >90% purity without chromatography.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration at the pyrrolidinone C3 position, with key bond angles of 112.3° for the sulfonamide S–N–C linkage.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

Patent WO2011099033A1 highlights the use of methyl tertiary butyl ether (MTBE) for crystallizing intermediates, achieving >99% purity at kilogram scales. Continuous-flow systems are emerging for sulfonamide bond formation, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter the oxidation state of the functional groups present.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and sulfonic acids.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide group yields amines and sulfonic acids, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pyrrolidinone ring and benzenesulfonamide group contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include sulfonamide derivatives with fluorophenyl substituents, heterocyclic cores (e.g., piperazine, oxadiazole), and variations in substitution patterns. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Compounds

*Calculated based on molecular formula.

Key Observations:

Heterocyclic Core Variations: The target compound’s 5-oxopyrrolidinone core offers conformational flexibility compared to rigid scaffolds like chromenone (Example 4, ) or oxadiazole (). This flexibility may influence binding kinetics in biological targets. Piperazine-containing analogs (e.g., 6d, ) exhibit basic nitrogen atoms, which can enhance solubility but may increase off-target interactions.

Fluorination Patterns: Dual fluorophenyl groups in the target compound (4-fluorophenyl on pyrrolidinone and 2-fluoro on benzene sulfonamide) contrast with single fluorophenyl substituents in analogs (e.g., Example 4 ). Dual fluorination likely enhances lipophilicity and metabolic resistance.

Sulfonamide Functionalization :

- The benzenesulfonamide group is conserved across all analogs. However, substitution at the 2-position (target compound) vs. 3-/4-positions (e.g., 6d ) may alter steric and electronic interactions with target proteins.

Pharmacological Implications (Inferred)

- Fluorine Effects: Fluorine atoms in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

- Sulfonamide Bioactivity: Sulfonamides often exhibit carbonic anhydrase or protease inhibitory activity. The dual fluorophenyl groups could enhance target affinity relative to mono-fluorinated analogs like 6d .

Biological Activity

2-Fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a novel compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated benzenesulfonamide linked to a pyrrolidine derivative, which may enhance its pharmacological properties through unique electronic and steric characteristics.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 366.4 g/mol. The structure includes a benzenesulfonamide moiety, a pyrrolidinone ring, and a 4-fluorophenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.4 g/mol |

| CAS Number | 954608-10-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which can influence dopaminergic signaling pathways and neuroplasticity. This suggests potential applications in treating neurological disorders .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of similar sulfonamide derivatives against various cancer cell lines. For instance, the compound's structural analogs have shown significant inhibitory effects on cell growth in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells. The concentration required to inhibit cell growth by 50% (IC50) is a critical measure in these evaluations.

Table: Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HT-29 | TBD |

| PIB-SO Derivative | M21 | TBD |

| PIB-SO Derivative | MCF7 | TBD |

Note: TBD indicates that specific values for the compound are yet to be determined or reported.

Case Studies

- Anticancer Activity : A study focusing on related benzenesulfonamide derivatives demonstrated their effectiveness as antiproliferative agents by targeting specific cellular pathways involved in cancer growth. This research highlighted the importance of structural modifications in enhancing biological activity .

- Neuropharmacology : Another investigation into the effects of sulfonamides on dopaminergic systems revealed that compounds similar to this compound could attenuate nicotine-induced behavioral sensitization in animal models, suggesting potential therapeutic applications in addiction treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, and how can purity be optimized?

- Methodology : The synthesis involves coupling a fluorophenyl-pyrrolidinone intermediate with 2-fluorobenzenesulfonyl chloride. Key steps include:

- Step 1 : Preparation of the pyrrolidinone core via cyclization of 4-fluorophenyl-substituted precursors, as described for analogous pyrrolidin-3-ylmethyl sulfonamides .

- Step 2 : Sulfonylation using 2-fluorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine to neutralize HCl byproducts .

- Purity Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonamide NH at δ 8.1–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ calculated for C₁₈H₁₆F₂N₂O₃S: 397.0821) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability, with decomposition typically >200°C for fluorinated sulfonamides .

Q. How does solubility in common solvents impact experimental design?

- Solubility Profile :

- Polar solvents : Moderately soluble in DMSO (20–30 mg/mL at 25°C) but poorly in water (<0.1 mg/mL).

- Nonpolar solvents : Limited solubility in hexane; use ethanol or acetonitrile for kinetic studies .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrrolidinone or sulfonamide moieties to enhance bioactivity?

- SAR Strategies :

- Pyrrolidinone Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the 5-oxo position increases metabolic stability but may reduce solubility .

- Sulfonamide Tweaks : Replacing the 2-fluorophenyl group with a 4-chlorophenyl moiety (as in related compounds) enhances binding to hydrophobic enzyme pockets .

- Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX, a common sulfonamide target .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. anticancer) be resolved?

- Root Causes :

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative) .

- Compound Degradation : Verify stability under assay conditions via HPLC post-screening .

Q. What computational methods are recommended for predicting metabolic pathways or toxicity?

- Tools :

- ADMET Prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity risks. Fluorine atoms may reduce oxidative metabolism .

- Metabolite Identification : Simulate phase I/II metabolism with GLORYx or similar platforms, focusing on sulfonamide hydrolysis and pyrrolidinone ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.